![molecular formula C6H7N5O B180712 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 40775-79-9](/img/structure/B180712.png)
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Vue d'ensemble
Description
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a nitrogen-rich heterocyclic compound characterized by a fused triazole-pyrimidine core. Its structure includes an amino group at position 2, a methyl group at position 5, and a hydroxyl group at position 7 (Fig. 1). This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a class of bicyclic scaffolds renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antiparasitic properties .
Synthesis: The compound can be synthesized via cyclocondensation reactions or functionalization of preformed triazolopyrimidine cores. For example, chlorination of 2-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one using phosphorus oxychloride (POCl₃) yields the 7-chloro derivative, which can be further modified . Alternatively, one-pot multi-component reactions involving aldehydes, triazole diamines, and acetoacetamides have been employed to generate structurally related analogs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One-Step Synthesis: A common method for synthesizing 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate in the presence of acetic acid.
Multicomponent Reactions: Another approach involves a Biginelli-like multicomponent reaction, where 3,5-diamino-1,2,4-triazole reacts with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under mild acidic conditions to yield regioselective products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Oxidation Reactions
The hydroxyl group at position 7 undergoes oxidation under controlled conditions. Common oxidizing agents and products include:
Oxidizing Agent | Reaction Conditions | Product | Yield | Reference |
---|---|---|---|---|
KMnO₄ | Acidic aqueous medium, reflux | 5-Methyl- triazolo[1,5-a]pyrimidine-7-one | 65% | |
CrO₃ | Acetic acid, 60°C | 7-Keto derivative | 72% |
Oxidation typically occurs at the hydroxyl group, forming a ketone. The reaction is pH-dependent, with higher yields in acidic media .
Reduction Reactions
The pyrimidine ring can undergo reduction to form dihydro derivatives. Key reagents and outcomes:
Reducing Agent | Conditions | Product | Notes |
---|---|---|---|
NaBH₄ | Ethanol, 25°C | Dihydrotriazolopyrimidine | Selective reduction of C=N bonds |
H₂/Pd-C | Methanol, 50 psi | Tetrahydro derivative | Full saturation of the pyrimidine ring |
Reduction preserves the triazole ring while modifying the pyrimidine moiety .
Substitution Reactions
The amino group at position 2 participates in nucleophilic substitutions. Representative examples:
Acylation
Reagent | Conditions | Product | Yield |
---|---|---|---|
Benzoyl chloride | Dry pyridine, 0°C → r.t. | N-Benzoylated derivative | 88% |
Acetyl chloride | THF, triethylamine | N-Acetyl compound | 75% |
Acylation enhances lipophilicity, impacting biological activity .
Suzuki Coupling
Boronic Acid | Catalyst | Product | Application |
---|---|---|---|
4-Methoxyphenyl | Pd(PPh₃)₄ | C-6 aryl-substituted derivative | Antiviral drug candidates |
This reaction enables functionalization at position 6 .
Coordination Reactions
The compound acts as a ligand for transition metals, forming bioactive complexes:
Coordination occurs via nitrogen atoms in the triazole and pyrimidine rings, confirmed by NMR and IR spectroscopy .
Cyclocondensation Reactions
The compound serves as a precursor in heterocyclic syntheses:
These reactions exploit the nucleophilic amino group and electrophilic pyrimidine ring .
Comparative Reactivity Table
Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Solvent Dependence |
---|---|---|---|
Oxidation | Moderate | 85–95 | High |
Reduction | Fast | 60–75 | Low |
Acylation | Very fast | 40–50 | Moderate |
Data derived from kinetic studies in polar aprotic solvents .
Mechanistic Insights
- Oxidation : Proceeds via a radical intermediate, confirmed by ESR spectroscopy .
- Coordination : DFT calculations reveal preferential binding to soft metal ions (e.g., Pt²⁺) over hard ions (e.g., Fe³⁺).
- Substitution : Steric effects dominate at position 2, while electronic effects control reactivity at position 7 .
Applications De Recherche Scientifique
Introduction to 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
This compound (CAS No. 40775-79-9) is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores the diverse applications of this compound, focusing on its significance in medicinal chemistry, agricultural science, and material science.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that modifications to the triazole ring can enhance efficacy against various bacterial strains and fungi. For instance, a study demonstrated that certain derivatives were effective against resistant strains of Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown promising results against various cancer cell lines, including breast and colon cancer cells.
Case Study: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of this compound and evaluated their biological activity. The results indicated that specific modifications at the nitrogen positions significantly improved their anticancer activity compared to the parent compound. The study highlights the importance of structural optimization in drug design.
Herbicidal Activity
The compound has shown potential as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. Research has indicated that certain derivatives can effectively control weed species while minimizing damage to crops.
Case Study: Field Trials
Field trials conducted with selected derivatives demonstrated effective weed control in maize crops without adversely affecting crop yield. These findings suggest that this compound could be developed into a viable herbicide alternative.
Development of Functional Materials
The unique chemical structure of this compound has led to its exploration in the development of functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.
Case Study: Polymer Blends
Research on polymer blends incorporating this compound revealed improved tensile strength and flexibility compared to traditional materials. These advancements could lead to applications in packaging and construction materials where enhanced performance is required.
Mécanisme D'action
The mechanism of action of 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, preventing its normal function. This can lead to the inhibition of key biological processes, such as protein synthesis or metabolic pathways .
Comparaison Avec Des Composés Similaires
The pharmacological and physicochemical properties of triazolopyrimidines are highly dependent on substituent patterns. Below is a systematic comparison of 2-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol with key analogs:
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in 4b) reduce melting points and increase lipophilicity, which may influence bioavailability .
- Chlorination at position 7 (e.g., 5a) improves reactivity for further derivatization, as seen in antitubercular agent synthesis .
Antiparasitic Activity
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4a) : Exhibits inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a target for antimalarial drug development .
- 7-Chloro-5-phenyl derivative (5a) : Demonstrated efficacy in antitubercular assays, though precise mechanisms remain under investigation .
Electrochemical Behavior
- S1-TP, S2-TP, and S3-TP (triazolopyrimidinones with 4-methoxyphenyl and piperidine/morpholine substituents): These analogs exhibit distinct redox profiles on carbon graphite electrodes, suggesting tunable electrochemical properties for sensor or prodrug applications .
Corrosion Inhibition
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (MTP): Shows concentration-dependent inhibition efficiency (up to 85%) for carbon steel in 1M HCl, attributed to adsorption via heteroatoms and π-electrons . The target compound’s amino group may further enhance adsorption capacity.
Activité Biologique
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article compiles findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, efficacy in different assays, and structural characteristics.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 165.15 g/mol. The compound features a triazole ring fused with a pyrimidine structure, which is crucial for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to the triazolo[1,5-a]pyrimidine structure. For instance, hybrid derivatives have shown promising results against influenza viruses by disrupting RNA-dependent RNA polymerase (RdRP) interactions. In one study, compounds exhibited IC₅₀ values ranging from 12 μM to 28 μM in inhibiting RdRP interactions and demonstrated broad antiviral activity against various strains of influenza A and B without significant cytotoxicity at concentrations up to 250 μM .
Anticancer Activity
The anticancer properties of this compound derivatives have been explored through various in vitro assays. For example, certain derivatives demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 and HCT-116. The IC₅₀ values for these compounds ranged from 3.83 μM to 19.4 μM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Protein-Protein Interactions : The compound has been shown to disrupt critical interactions within viral polymerases that are essential for viral replication.
- Cytotoxicity through Apoptosis : In cancer cells, these compounds may induce apoptosis via mitochondrial pathways or by activating caspases .
- Hydrogen Bonding : Structural studies indicate that the amino group forms hydrogen bonds with adjacent molecules, which may stabilize the compound in biological systems and enhance its efficacy .
Study on Antiviral Efficacy
A study published in Nature evaluated the interaction between triazolo[1,5-a]pyrimidine derivatives and viral proteins. The findings indicated that specific modifications in the chemical structure significantly enhanced antiviral potency. The most effective compounds had EC₅₀ values as low as 7 μM against influenza strains .
Study on Anticancer Properties
Another research project focused on the anticancer potential of triazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. The study reported that certain derivatives exhibited superior inhibition rates compared to traditional treatments. For instance, compound modifications led to IC₅₀ values lower than those observed for established drugs like lapatinib .
Data Summary
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclization of β-keto esters or α,β-unsaturated ketones with 3-amino-1,2,4-triazoles. A catalytic system using trimethylenediphosphonate (TMDP) in a water-ethanol solvent mixture (1:1 v/v) improves yield (up to 86%) by enhancing regioselectivity and reducing side reactions. Key parameters include:
- Catalyst loading : 10 mol% TMDP.
- Temperature : Room temperature to 60°C.
- Solvent polarity : Polar protic solvents favor cyclization.
Characterization requires / NMR and microanalysis for purity validation .
Q. How should researchers characterize this compound spectroscopically, and what are common pitfalls in interpretation?
Methodological Answer:
- NMR : Look for distinct peaks at δ 6.8–7.2 ppm (pyrimidine protons) and δ 2.1–2.5 ppm (methyl group). NMR should show carbonyl carbons at ~165 ppm.
- IR : Confirm NH stretches at 3300–3450 cm and hydroxyl groups at 3200–3600 cm.
- Pitfalls : Solvent residues (e.g., DCM) may obscure peaks; use high-resolution MS to resolve ambiguities .
Q. What biological activities are reported for this compound, and how do structural modifications alter efficacy?
Methodological Answer: The triazolopyrimidine core exhibits enzyme inhibition (e.g., kinase targets) and anticancer potential. Key modifications include:
- Trifluoromethyl groups : Enhance metabolic stability and target binding (e.g., adenosine A receptor antagonism) .
- Amino substitutions : Improve solubility but may reduce potency.
A comparative table of derivatives:
Derivative | Bioactivity (IC) | Solubility (µg/mL) |
---|---|---|
Parent compound | 1.2 µM (Kinase X) | 12.5 |
5-Trifluoromethyl analog | 0.8 µM | 8.3 |
7-Hydroxy variant | 2.5 µM | 25.1 |
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Methodological Answer: Discrepancies often arise from:
- Metabolic instability : Use hepatic microsome assays to identify vulnerable sites (e.g., hydroxyl groups prone to glucuronidation).
- Protein binding : Measure plasma protein affinity via equilibrium dialysis; high binding (>95%) reduces free drug availability.
- Dosing regimens : Optimize using pharmacokinetic modeling (e.g., AUC/MIC ratios) .
Q. What strategies mitigate poor aqueous solubility during formulation for preclinical testing?
Methodological Answer:
- Co-solvents : Use PEG-400 or cyclodextrins (20% w/v) to enhance solubility up to 5-fold.
- Salt formation : React with HCl or maleic acid; pKa values (e.g., pyrimidine N-H at ~4.2) guide counterion selection.
- Nanoemulsions : Reduce particle size to <200 nm via high-pressure homogenization .
Q. How can mechanistic studies differentiate between on-target and off-target effects in enzyme inhibition assays?
Methodological Answer:
- Kinetic assays : Measure (competitive inhibition) vs. (non-competitive) using Lineweaver-Burk plots.
- CRISPR knockouts : Validate target specificity in cell lines lacking the suspected enzyme.
- Proteomic profiling : Use affinity pull-downs with biotinylated analogs to identify off-target binding partners .
Q. What computational methods predict binding modes of triazolopyrimidine derivatives to ATP-binding pockets?
Methodological Answer:
- Docking : AutoDock Vina or Glide with AMBER force fields; prioritize poses with H-bonds to hinge regions (e.g., kinase Glu91).
- MD simulations : Run 100 ns trajectories to assess stability of predicted interactions.
- Free-energy calculations : Use MM-PBSA to rank derivatives by ΔG .
Q. Data Contradictions and Validation
Q. How should researchers address conflicting reports on the compound’s cytotoxicity across cell lines?
Methodological Answer:
- Standardize assays : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 72 hrs for MTT assays).
- Control for efflux pumps : Inhibit P-gp with verapamil to assess transporter-mediated resistance.
- Genomic profiling : Correlate cytotoxicity with expression levels of putative targets (e.g., ABC transporters) .
Propriétés
IUPAC Name |
2-amino-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-2-4(12)11-6(8-3)9-5(7)10-11/h2H,1H3,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJWDADCCRTLQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961196 | |
Record name | 2-Imino-5-methyl-1,2-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40775-79-9 | |
Record name | NSC509218 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Imino-5-methyl-1,2-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.